molecular formula C9H10ClNO B13768041 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile CAS No. 89937-15-5

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

Cat. No.: B13768041
CAS No.: 89937-15-5
M. Wt: 183.63 g/mol
InChI Key: BGGSEUYQVPUNOA-UHFFFAOYSA-N
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Description

7-Chloro-8-oxobicyclo[420]octane-7-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a chlorine atom, a ketone group, and a nitrile group

Preparation Methods

The synthesis of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include cyclohexanone derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and elimination.

    Nitrile Formation: The nitrile group is introduced through a reaction with cyanide sources, such as sodium cyanide or potassium cyanide, under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile include other bicyclic ketones and nitriles, such as:

    8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom in the bicyclic ring.

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone, but with a different ring structure and no nitrile group.

The uniqueness of 7-Chloro-8-oxobicyclo[42

Properties

CAS No.

89937-15-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

InChI

InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2

InChI Key

BGGSEUYQVPUNOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C2(C#N)Cl

Origin of Product

United States

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